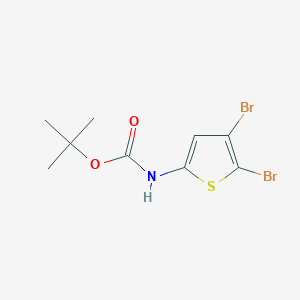

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate is an organic compound with the molecular formula C9H11Br2NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, as well as a tert-butyl carbamate group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-thiophenecarboxylic acid, followed by the conversion of the resulting dibromo derivative to the corresponding carbamate using tert-butyl chloroformate and a suitable base such as triethylamine .

Industrial Production Methods

Industrial production methods for tert-Butyl (4,5-dibromothiophen-2-yl)carbamate are not well-documented in the literature. the general approach would likely involve large-scale bromination and carbamate formation reactions, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds or more complex heterocycles.

Applications De Recherche Scientifique

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of tert-Butyl (4,5-dibromothiophen-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbamate group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (4-bromothiophen-2-yl)carbamate: A similar compound with a single bromine atom at the 4 position of the thiophene ring.

tert-Butyl carbamate: A simpler carbamate derivative without the thiophene ring.

Phenyl carbamate: Another carbamate derivative with a phenyl group instead of the thiophene ring.

Uniqueness

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds with fewer or different substituents.

Activité Biologique

tert-Butyl (4,5-dibromothiophen-2-yl)carbamate (CAS No. 943321-93-5) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial and cytotoxic effects.

The molecular formula of this compound is C9H11Br2NO2S, with a molecular weight of 357.06 g/mol. It features a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability and biological activity.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 357.06 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 3.64 |

| H-bond Acceptors | 2 |

| H-bond Donors | 1 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Case Study: Antimicrobial Efficacy

A study evaluating the structure-activity relationship of phenylthiazole derivatives demonstrated that modifications in the side chain significantly influenced antibacterial potency. Notably, compounds with a tertiary butyl group showed enhanced activity against MRSA with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

Cytotoxicity

The cytotoxic effects of this compound were assessed using MCF-7 breast cancer cells. The compound exhibited favorable toxicity profiles, maintaining over 90% cell viability at concentrations up to 32 µg/mL, indicating a potential for therapeutic use without significant cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Penetration : The hydrophobic nature of the tert-butyl group enhances the ability of the compound to penetrate bacterial membranes.

- Enzyme Inhibition : The compound has been identified as an inhibitor of various cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which play crucial roles in drug metabolism .

- Antimicrobial Mechanism : The interaction with bacterial cell walls and disruption of metabolic pathways may contribute to its antimicrobial effects.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for treating central nervous system infections .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

Propriétés

IUPAC Name |

tert-butyl N-(4,5-dibromothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2NO2S/c1-9(2,3)14-8(13)12-6-4-5(10)7(11)15-6/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMSSAQZWZVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(S1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.